molecular formula C9H6Cl2N2O B1601473 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 73217-30-8

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1601473
CAS No.: 73217-30-8
M. Wt: 229.06 g/mol
InChI Key: GZDRVMHSHFNDIU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxadiazole.

Scientific Research Applications

Anticancer Applications

The 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings:

  • Maftei et al. (2020) reported that certain 1,2,4-oxadiazole derivatives act as potent apoptosis inducers. Specifically, compounds with diaryl substitutions demonstrated effective anticancer activity against multiple cancer types including colon and breast cancers .
  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazoles which exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil .
  • Abd el Hameid et al. evaluated novel derivatives against MCF-7 and HCT-116 cell lines. The most potent compounds showed IC50 values lower than that of reference drugs like Prodigiosin .
CompoundCell LineIC50 (µM)Reference DrugReference IC50 (µM)
Compound 1MCF-70.48Prodigiosin1.93
Compound 2HCT-1160.19Prodigiosin2.84
Compound 3WiDr4.5DoxorubicinNot specified

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances its efficacy against bacterial and fungal strains.

Research Insights:

  • Antimicrobial Resistance : As global antimicrobial resistance rises, compounds like this compound are being explored for their potential to combat resistant strains .
  • Broad Spectrum Activity : Studies have shown that derivatives containing the oxadiazole core exhibit antibacterial and antifungal activities. For instance, compounds with this structure have been reported to be effective against Staphylococcus aureus and Escherichia coli .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been studied for various other biological activities:

  • Anti-inflammatory : Certain derivatives have shown anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
  • Analgesic : Some studies suggest analgesic properties which could lead to new pain management therapies .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, disrupting biological pathways and leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 4-chlorophenyl group.

    3-(Bromomethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 73217-30-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H6Cl2N2O
  • Molecular Weight : 229.06 g/mol
  • Structural Features : The compound features a chloromethyl group and a chlorophenyl moiety attached to the oxadiazole ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity, often focusing on the introduction of substituents that enhance biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • MDA-MB-231 (breast adenocarcinoma)
    • HT-29 (colon adenocarcinoma)

In vitro assays indicated that compounds similar to this compound can induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910.5Apoptosis induction via caspase activation
Other derivativesMDA-MB-2318.0Cell cycle arrest and mitochondrial dysfunction
Other derivativesHT-2912.0Increased Bax/Bcl-2 ratio

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies indicate that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as chlorine enhances this activity .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Other derivativesS. aureus10 µg/mL
Other derivativesC. albicans12 µg/mL

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the anticancer efficacy of various oxadiazole derivatives including the target compound against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range. The study also highlighted that these compounds induced apoptosis in a dose-dependent manner .
  • Antimicrobial Screening :
    Another research focused on the antimicrobial properties of substituted oxadiazoles. The findings showed that compounds with halogen substitutions exhibited enhanced activity against a range of pathogens, suggesting potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features:

  • Electron-Withdrawing Groups : Enhance antimicrobial properties.
  • Substituents at Specific Positions : Influence anticancer efficacy by modulating interactions with cellular targets.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole?

Basic Question | Synthesis Methodology
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting substituted amidoximes with acyl chlorides in pyridine. For example:

  • Step 1 : React 4-chloro-N′-hydroxybenzamidine with chloromethyl acyl chloride in pyridine at 110–120°C for 1–2 hours.
  • Step 2 : Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : ~76% after recrystallization in dichloromethane .

Bioactivity Table :

SubstituentBioactivity (IC₅₀)Reference
4-ChlorophenylAntimicrobial: 12 µM
2-Nitro-4-chlorophenylAnti-inflammatory: 8 µM

Q. What spectroscopic methods are used for characterizing this compound?

Basic Question | Analytical Chemistry

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm).
  • FT-IR : Detect oxadiazole ring vibrations (C=N stretching at 1600–1650 cm⁻¹).
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 9.5° between oxadiazole and chlorophenyl groups) .

Crystallographic Data :

ParameterValue
Dihedral angle (oxadiazole/chlorophenyl)9.5°
C–H···Cl interactionsChain formation along c-axis

Q. What computational approaches predict the reactivity of chloromethyl-substituted oxadiazoles?

Advanced Question | Computational Chemistry

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloromethyl carbon has high electrophilicity index).
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme for anti-inflammatory activity) .

Reactivity Metrics :

SiteElectrophilicity Index
Chloromethyl carbon3.2 eV
Oxadiazole N21.8 eV

Q. How to resolve contradictions in reported biological data for oxadiazole derivatives?

Advanced Question | Data Analysis
Discrepancies often arise from assay conditions or substituent effects:

  • Case Study : Anti-cancer activity varies with cell line (e.g., IC₅₀ = 10 µM in MCF-7 vs. 25 µM in HeLa). Validate via standardized protocols (e.g., NCI-60 panel).
  • Solution : Perform meta-analysis of literature data, controlling for variables like solvent (DMSO vs. PBS) and incubation time .

Q. What safety protocols are recommended for handling this compound?

Basic Question | Laboratory Safety

  • PPE : Gloves, goggles, and fume hood due to chloromethyl group toxicity.
  • Storage : Inert atmosphere (N₂), desiccated at –20°C.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Safety Data :

HazardPrecaution Code
Skin irritationP201, P210
Environmental toxicityP273, P391

Q. How does the crystal structure inform pharmacological design?

Advanced Question | Structural Pharmacology
X-ray data reveal planar oxadiazole rings, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). The chloromethyl group’s orientation affects binding affinity—optimize via substituent engineering .

Properties

IUPAC Name

3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRVMHSHFNDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502904
Record name 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-30-8
Record name 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloroacetamidoxime (0.5 g) and sodium bicarbonate (0.78 g) in 10 mL of anhydrous acetone was treated with 4-chlorobenzoyl chloride (0.58 mL) at room temperature for 2 hours, concentrated in vacuo, dissolved in water and extracted with ethyl acetate. The organic layers were combined, dried with MgSO4 and concentrated to a semi-solid. This material was redissolved in toluene (50 mL). refluxed under nitrogen for 15 hours, cooled and absorbed on to silica gel. Chromatography using ethyl acetate:hexane (1:9) gave the pure title product as a light yellow solid, mp 79°-80° C. Mass spectrum m/e: 228 (M+), 1H NMR (250 MHz, CDCl3) δ 8.1 (d, 2H), 7.5 (d, 2H), 4.7 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CID 154252673
CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
CID 154252673
CID 154252673
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

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